6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-4-8-6(2)7(3)10-9(5-14)13-15-11(10)12-8/h5H,4H2,1-3H3 |
InChI Key |
OAOUUXLLKUXFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C1C)C)C(=NS2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde become evident when compared to analogs within the thiazolo-pyridine family.
Table 1: Structural and Functional Comparison
Key Observations:
The hydroxyethyl substituent in 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde enhances hydrophilicity, improving aqueous solubility but possibly reducing membrane permeability .
Functional Group Variations :
- Replacing the carbaldehyde group with a carboxylic acid (as in ) drastically alters the compound’s physicochemical properties. The carboxylic acid derivative exhibits higher acidity (pKa ~3-4), enabling salt formation for improved bioavailability .
Positional Isomerism :
- While the target compound has methyl groups at positions 4 and 5, analogs like 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde feature methyl groups at 4 and 6. This positional shift may influence electronic distribution and binding affinity in biological systems .
Notes on Discrepancies and Limitations
- CAS Number Inconsistencies : lists 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde with CAS 2060038-91-5, while cites CAS 86181-71-7 for a compound with an identical name. This discrepancy may arise from typographical errors or variant registration practices.
- Data Gaps : The evidence lacks quantitative data (e.g., melting points, bioactivity), necessitating caution in extrapolating conclusions.
Biological Activity
6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₁H₁₂N₂OS
- Molecular Weight : 220.29 g/mol
- CAS Number : 2060058-28-6
Antioxidant Activity
Research has indicated that thiazole derivatives exhibit significant antioxidant properties. In a study evaluating various thiazole compounds, several demonstrated high efficacy in scavenging free radicals. The compound this compound was included in the evaluation and showed promising results in reducing oxidative stress markers in vitro.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.
These findings suggest that the compound may have applications in treating neurodegenerative diseases such as Alzheimer's.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects.
The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance cytotoxicity.
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Oxidative Stress Reduction : The compound's antioxidant properties help mitigate oxidative damage in cells.
- Enzyme Interaction : Inhibition of AChE leads to increased acetylcholine levels in synaptic clefts, potentially improving cognitive function.
- Cytotoxic Effects : Induction of apoptosis in cancer cells through mitochondrial pathways has been suggested as a mechanism for its anticancer activity.
Case Studies
- Neuroprotective Effects : In a study involving mouse models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Anticancer Efficacy : A clinical trial assessed the safety and efficacy of a thiazole derivative similar to this compound in patients with advanced liver cancer. Results indicated a significant reduction in tumor size with manageable side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
